Cas no 912468-67-8 (Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate)
![Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate structure](https://ja.kuujia.com/scimg/cas/912468-67-8x500.png)
Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
- exo-3-Boc-6-formyl-3-azabicyclo[3.1.0]hexane
- (1R,5S,6s)-tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-butyl (1R,5S)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
- AMY34113
- SY098091
- 6-Formyl-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester
- 1,1-Dimethylethyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (ACI)
- Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
-
- インチ: 1S/C11H17NO3/c1-11(2,3)15-10(14)12-4-7-8(5-12)9(7)6-13/h6-9H,4-5H2,1-3H3
- InChIKey: NZZFUILVSGRYMR-UHFFFAOYSA-N
- ほほえんだ: O=CC1C2C1CN(C2)C(OC(C)(C)C)=O
計算された属性
- せいみつぶんしりょう: 211.12084340 g/mol
- どういたいしつりょう: 211.12084340 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 283
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 46.6
- ぶんしりょう: 211.26
Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM542328-1g |
tert-Butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate |
912468-67-8 | 95%+ | 1g |
$1225 | 2024-07-20 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD01709-5g |
tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate |
912468-67-8 | 95% | 5g |
$2230 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1148305-1g |
tert-Butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate |
912468-67-8 | 98% | 1g |
¥7965.00 | 2024-04-25 |
Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate 関連文献
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylateに関する追加情報
Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS No. 912468-67-8): A Comprehensive Overview
Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS No. 912468-67-8) is a unique and versatile compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound, characterized by its distinctive bicyclic structure and formyl group, has shown promising potential in various applications, including the synthesis of bioactive molecules and the development of novel pharmaceutical agents.
The bicyclic structure of Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate provides a rigid framework that can be readily functionalized, making it an attractive starting material for the synthesis of complex molecules. The presence of the formyl group adds further versatility, as it can be easily converted into a variety of functional groups through well-established chemical transformations such as reduction to an alcohol, oxidation to a carboxylic acid, or condensation with amines to form imines.
Recent studies have highlighted the importance of Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate in the development of new therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported the use of this compound as a key intermediate in the synthesis of a novel class of antimicrobial agents with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The researchers found that the bicyclic structure and formyl group played crucial roles in enhancing the potency and selectivity of these compounds.
In another notable application, Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate has been utilized in the synthesis of neuroprotective agents for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A research team from the University of California, San Francisco, demonstrated that derivatives of this compound exhibited significant neuroprotective effects in both in vitro and in vivo models. The unique structural features of Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate allowed for precise modulation of biological activity, making it a valuable tool in drug discovery.
The synthetic accessibility of Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate has also been extensively studied. A recent review article in Organic & Biomolecular Chemistry (2021) summarized various synthetic routes to this compound, highlighting the efficiency and scalability of these methods. One particularly noteworthy approach involves a tandem cyclization-rearrangement reaction that yields Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate in high yield and purity, making it suitable for large-scale production.
Beyond its applications in medicinal chemistry, Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate has also found use in materials science and catalysis. Researchers at the Massachusetts Institute of Technology have explored its potential as a ligand for transition metal catalysts, demonstrating its ability to enhance catalytic activity and selectivity in various organic transformations. The rigid bicyclic structure provides excellent steric control, while the formyl group can be modified to fine-tune electronic properties.
In conclusion, Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS No. 912468-67-8) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, materials science, and catalysis. Its unique structural features and synthetic accessibility make it an invaluable tool for researchers seeking to develop new bioactive molecules and advanced materials. As ongoing research continues to uncover new possibilities, this compound is poised to play an increasingly important role in various scientific disciplines.
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